1,2-Dibromoethane-1-sulfonyl fluoride

Catalog No.
S3321906
CAS No.
103020-97-9
M.F
C2H3Br2FO2S
M. Wt
269.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromoethane-1-sulfonyl fluoride

CAS Number

103020-97-9

Product Name

1,2-Dibromoethane-1-sulfonyl fluoride

IUPAC Name

1,2-dibromoethanesulfonyl fluoride

Molecular Formula

C2H3Br2FO2S

Molecular Weight

269.92 g/mol

InChI

InChI=1S/C2H3Br2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2

InChI Key

NIJDNCLEFCJVRL-UHFFFAOYSA-N

SMILES

C(C(S(=O)(=O)F)Br)Br

Canonical SMILES

C(C(S(=O)(=O)F)Br)Br

1,2-Dibromoethane-1-sulfonyl fluoride is an organic compound with the molecular formula C₂H₃Br₂FO₂S. It is characterized as a sulfur-containing molecule that serves as a versatile building block in organic synthesis. This compound is notable for its stability under standard laboratory conditions, making it a valuable precursor in various

DESF itself likely doesn't possess a specific mechanism of action in biological systems. However, the SuFEx reaction sequence allows DESF to introduce the sulfonyl fluoride group into other molecules. This group can then participate in various reactions depending on the attached molecule, potentially leading to diverse biological effects depending on the target molecule [].

  • Fluoride compound: The presence of fluorine suggests potential hazards similar to other fluoride compounds. These can include skin and eye irritation, respiratory tract irritation upon inhalation, and potential systemic effects with high exposure.
  • Organic halide: The presence of bromine atoms classifies DESF as an organic halide. Organic halides can be irritating to the skin and eyes and may be harmful if inhaled or ingested.

Precursor to 1-Bromoethene-1-sulfonyl Fluoride (BESF):

1,2-Dibromoethane-1-sulfonyl fluoride (DESF) serves as a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride (BESF) []. BESF is a valuable reagent in the field of click chemistry, particularly for the Sulfur (VI) fluoride exchange (SuFEx) reaction [, ]. This reaction enables the formation of diverse and complex molecules through the efficient exchange of the sulfonyl fluoride group [].

Advantages of DESF over BESF:

While BESF directly participates in SuFEx reactions, DESF offers several advantages:

  • Enhanced stability: DESF exhibits greater bench stability compared to BESF, allowing for easier handling and storage []. This is crucial for ensuring the reliability and reproducibility of experiments.
  • Controlled release of BESF: DESF can be readily converted to BESF upon treatment with triethylamine under mild conditions []. This controlled release strategy minimizes the potential for side reactions and decomposition, often encountered with the direct use of BESF.

Applications of BESF generated from DESF:

BESF, generated from DESF, finds applications in the synthesis of various complex molecules, including:

  • Sulfonyl fluorides: BESF facilitates the synthesis of diverse and unprecented sulfonyl fluorides in good to excellent yields []. Sulfonyl fluorides are valuable intermediates in organic synthesis and possess various applications in medicinal chemistry and materials science.
  • Further SuFEx reactions: The resulting sulfonyl fluoride molecules obtained through BESF can participate in further SuFEx reactions, enabling the construction of even more complex and intricate molecular architectures []. This paves the way for the development of novel functional materials and biomolecules.
. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, allowing for nucleophilic substitution reactions where nucleophiles can replace the sulfonyl fluoride.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes, such as 1-bromoethene-1-sulfonyl fluoride.
  • Coupling Reactions: It can act as a coupling agent in the formation of more complex organic molecules, particularly in reactions involving transition metals .

The synthesis of 1,2-dibromoethane-1-sulfonyl fluoride typically involves:

  • Halogenation of Ethylene: Starting from ethylene, bromination can be performed using bromine or other brominating agents to introduce bromine atoms at the 1 and 2 positions.
  • Sulfonylation: The introduction of the sulfonyl fluoride group can be achieved through reaction with sulfur tetrafluoride or similar reagents.
  • Sequential Reactions: A combination of halogenation followed by sulfonylation allows for the efficient synthesis of this compound from simpler precursors .

1,2-Dibromoethane-1-sulfonyl fluoride has several applications in organic chemistry:

  • Building Block: It serves as a precursor for synthesizing various fluorinated compounds.
  • Reagent in Organic Synthesis: Utilized in reactions requiring a sulfonyl fluoride group for further functionalization.
  • Connector in Polymer Chemistry: It can be used to create linkages between different polymer chains or functional groups .

Research on interaction studies involving 1,2-dibromoethane-1-sulfonyl fluoride focuses on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential applications in drug design and protein modification. The compound's ability to form stable covalent bonds with biomolecules suggests it could be valuable in targeted drug delivery systems or as a tool for studying protein function .

Several compounds exhibit structural or functional similarities to 1,2-dibromoethane-1-sulfonyl fluoride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethenesulfonyl FluorideC₂H₃FOSUsed in similar coupling reactions; less stable.
1-Bromoethene-1-sulfonyl FluorideC₂H₂BrFOSDirect product of elimination reactions; highly reactive.
Sulfuryl FluorideSO₂F₂A strong electrophile; used in fluorination reactions.

Uniqueness of 1,2-Dibromoethane-1-Sulfonyl Fluoride

What sets 1,2-dibromoethane-1-sulfonyl fluoride apart is its dual functionality as both a source of bromine and a sulfonyl fluoride group. This unique combination allows it to participate in diverse chemical transformations that other similar compounds may not facilitate effectively. Its stability under laboratory conditions further enhances its utility as a reliable reagent in synthetic chemistry .

XLogP3

1.8

Dates

Modify: 2023-08-19

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